Nanaomycin E

CAS No.: 72660-52-7

Cat. No.: VC1608543

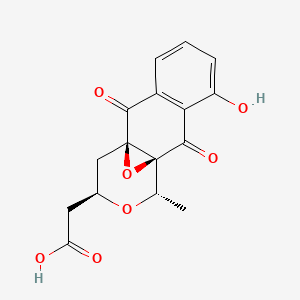

Molecular Formula: C16H14O7

Molecular Weight: 318.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72660-52-7 |

|---|---|

| Molecular Formula | C16H14O7 |

| Molecular Weight | 318.28 g/mol |

| IUPAC Name | 2-[(1R,10S,11S,13R)-7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid |

| Standard InChI | InChI=1S/C16H14O7/c1-7-16-14(21)12-9(3-2-4-10(12)17)13(20)15(16,23-16)6-8(22-7)5-11(18)19/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8-,15-,16+/m0/s1 |

| Standard InChI Key | SVGOJJZXRJJDLY-IUFZWFJJSA-N |

| Isomeric SMILES | C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O |

| SMILES | CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |

| Canonical SMILES | CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

Nanaomycin E is identified in the PubChem database with CID 175109 and possesses the molecular formula C16H14O7 . It has a molecular weight of 318.28 g/mol, calculated using PubChem 2.2. The compound is also identifiable by its CAS number 72660-52-7 and various database identifiers including ChEBI ID (CHEBI:198596), DSSTox Substance ID (DTXSID50222977), and Nikkaji Number (J126.232G) .

Structural Characteristics

The complete chemical name of Nanaomycin E is 4a,10a-Epoxy-1H-naphtho(2,3-c)pyran-3-acetic acid, 3,4,5,10-tetrahydro-9-hydroxy-1-methyl-5,10-dioxo-, (1S-(1alpha,3beta,4abeta,10abeta))- . An alternative representation is 2-[(1R,10S,11S,13R)-7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid .

The structural hallmark of Nanaomycin E is that it functions as an epoxy derivative of Nanaomycin A, featuring a key epoxide group that distinguishes it from other members of the nanaomycin family . This epoxide formation is critical to its position in the biosynthetic pathway and its chemical reactivity.

Chemical Reactivity

Nanaomycin E exhibits distinctive chemical behavior, particularly in its transformative reactions. When treated with sodium hydrosulfite in an acidic aqueous solution, it undergoes conversion into Nanaomycin A and 4a-epi-nanaomycin B . Furthermore, the resulting 4a-epi-nanaomycin B can be quantitatively converted into Nanaomycin A under alkaline conditions . These chemical transformations highlight the reactive nature of the epoxide group in Nanaomycin E and its role as an intermediate in the interconversion of nanaomycins.

Sources and Production

Natural Sources

Nanaomycin E has been reported to occur naturally in multiple Streptomyces species. The primary source identified is Streptomyces rosa var. notoensis, which also produces other nanaomycins (A, B, C, and D) . Additionally, Streptomyces hebeiensis has been documented as another natural producer of this compound . These actinomycetes typically produce Nanaomycin E alongside other members of the nanaomycin family as part of their secondary metabolism.

Isolation and Purification Methods

The isolation of Nanaomycin E from microbial sources follows a systematic procedure involving multiple purification steps. According to patent information, the process typically involves:

-

Culturing the Streptomyces producer organism

-

Extraction of the culture broth to obtain crude material

-

Processing the extract into crude powders

-

Subjecting these powders to silica gel column chromatography using a solvent system of benzene/ethyl acetate

-

Collecting and combining the fractions containing Nanaomycin E

This process enables the separation of Nanaomycin E from other nanaomycin family members and related metabolites produced by the organism.

Synthetic Production

Significant achievements have been made in the total synthesis of nanaomycins, including Nanaomycin E. In 1985, researchers published the first enantiospecific total syntheses of pyranonaphthoquinone antibiotics, including nanaomycins D and A, and their enantiomers, kalafungin and 4-deoxykalafunginic acid . These syntheses employed an "enantiodivergent" strategy from a common optically active intermediate.

The synthetic approach utilized L-rhamnose as a starting material and involved the condensation of 4-methoxy-3-(phenylsulfonyl)-l(3//)-isobenzofuranone with methyl 3,4,6-trideoxy-a-L-g/ylero-hex-3-enopyranosid-2-ulose . This resulted in the key intermediate (lS,3RS,4S)-3,4-dihydro-5,9,10-trimethoxy-l-methyl-lH-naphtho[2,3-c]pyran-3,4-diol, which could then be transformed into various nanaomycins.

Biosynthesis

Biosynthetic Pathway

The biosynthesis of Nanaomycin E has been studied in cell-free systems containing extracts from Streptomyces rosa var. notoensis. Research has established two key enzymatic reactions in the biosynthetic pathway involving Nanaomycin E :

-

The conversion of Nanaomycin A to Nanaomycin E (an epoxidation reaction)

-

The conversion of Nanaomycin E to Nanaomycin B (a reductive epoxide-opening reaction)

These reactions position Nanaomycin E as a central intermediate in the biosynthetic pathway of nanaomycins, acting as both a product derived from Nanaomycin A and a precursor to Nanaomycin B.

Enzymes Involved

Two specific enzymes have been identified as critical to the biosynthesis of Nanaomycin E and its conversion to other nanaomycins:

-

NNM-A monooxygenase (4a,10a-epoxidizing): This enzyme catalyzes the epoxide-forming reaction that converts Nanaomycin A to Nanaomycin E. The reaction requires NADH (or NADPH) and oxygen (O2), characteristics typical of monooxygenase enzymes .

-

NNM-B synthetase: This enzyme catalyzes the reductive epoxide-opening reaction that converts Nanaomycin E to Nanaomycin B. It requires NADH or NADPH as a cofactor . This reductive epoxide-opening reaction has been noted as a novel enzyme reaction, highlighting the unique biochemistry involved in nanaomycin biosynthesis.

These enzymatic processes represent important mechanisms in the biosynthetic pathway of pyranonaphthoquinone antibiotics and offer potential targets for the engineered biosynthesis of nanaomycin derivatives.

Biological Activity

Toxicity Profile

Toxicity studies have provided comparative LD50 values (the dose lethal to 50% of test subjects) for various nanaomycins when administered intravenously to mice:

These values indicate that Nanaomycin E exhibits the lowest acute toxicity among the three compounds, with an LD50 value significantly higher than Nanaomycin D and moderately higher than Nanaomycin A. This relatively lower toxicity could be advantageous for potential therapeutic applications.

Research History and Developments

Discovery and Initial Characterization

The research history of Nanaomycin E began with its initial isolation from Streptomyces rosa var. notoensis, a strain already known to produce nanaomycins A, B, C, and D . Early studies focused on structural characterization, establishing Nanaomycin E as an epoxy derivative of Nanaomycin A and demonstrating its chemical transformations to other nanaomycins .

Biosynthetic Studies

A significant advancement in understanding Nanaomycin E came through studies of its biosynthesis in cell-free systems. Researchers established the enzyme reactions from Nanaomycin A to Nanaomycin E and from Nanaomycin E to Nanaomycin B, identifying the cofactor requirements and proposing names for the enzymes involved . The discovery of the reductive epoxide-opening reaction in the conversion of Nanaomycin E to Nanaomycin B was particularly notable as a novel enzyme reaction .

Synthetic Approaches

In 1985, researchers achieved the first enantiospecific total syntheses of pyranonaphthoquinone antibiotics, including nanaomycins, employing an "enantiodivergent" strategy . This synthetic achievement provided further insights into the structural features of nanaomycins and established methods for their laboratory preparation.

Recent Studies

More recent investigations have expanded to include other members of the nanaomycin family. For instance, studies on Nanaomycin K have examined its anticancer properties, including growth and migration blocking effects in prostate cancer cell lines . While this research focuses on a different nanaomycin, it demonstrates the ongoing interest in this family of compounds for diverse biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume